EUG1 is classified as a soluble endoplasmic reticulum protein, which is crucial for maintaining cellular homeostasis by interacting with nascent polypeptides. It is part of a broader family of proteins that assist in the proper folding of proteins within the endoplasmic reticulum, akin to the functions performed by protein disulfide isomerases .
The synthesis of EUG1 can be studied through various methodologies. One prominent technique involves ribosome profiling, which provides insights into translation initiation and codon translation rates. This method allows researchers to analyze how efficiently ribosomes synthesize proteins, including EUG1, under different cellular conditions .
In addition, cell-free protein synthesis systems, such as those developed at RIKEN, enable researchers to produce EUG1 in vitro without the constraints of living cells. These systems utilize purified components to mimic natural translation processes, allowing for detailed studies of protein dynamics and interactions .
EUG1 participates in several biochemical reactions primarily related to protein folding. Its main function involves catalyzing the formation and rearrangement of disulfide bonds in substrate proteins. This process is crucial for ensuring that proteins achieve their correct three-dimensional structures, which is essential for their functionality. The activity of EUG1 can be influenced by the redox state of the endoplasmic reticulum, impacting its efficiency during stress responses when misfolded proteins accumulate .
The mechanism through which EUG1 operates involves its binding to nascent polypeptides as they emerge from ribosomes into the endoplasmic reticulum. By facilitating proper disulfide bond formation, EUG1 ensures that these proteins attain their native conformations. During periods of stress, such as when unfolded proteins accumulate due to cellular stressors, EUG1 levels increase to enhance the protein-folding capacity of the endoplasmic reticulum . This adaptive response underscores its importance in maintaining cellular proteostasis.
EUG1 is characterized by its solubility in aqueous environments due to its hydrophilic nature. As a protein involved in redox reactions, it contains several cysteine residues that participate in disulfide bond formation. The stability and functionality of EUG1 are influenced by factors such as pH, temperature, and the presence of other cellular components that may affect its folding environment.
EUG1 has significant implications in various scientific fields:
Research on EUG1 continues to expand our understanding of protein synthesis and folding mechanisms within cells, highlighting its potential as a target for enhancing biotechnological applications and therapeutic interventions.
The EUG1 gene (Systematic name: YDR518W) resides on the right arm of chromosome IV in Saccharomyces cerevisiae. Its genomic locus spans 1,554 base pairs, encoding an open reading frame (ORF) of 517 amino acids [2]. The gene is positioned between coordinates 1,392,881 and 1,394,434 (SGD strain S288C reference genome). EUG1 is a verified ORF that arose from the whole-genome duplication (WGD) event in Saccharomyces, resulting in paralogy with the essential gene PDI1 (YCL043C) [2] [7]. Despite this shared evolutionary origin, the two genes exhibit significant divergence in genomic context and regulatory elements.
The promoter region of EUG1 contains multiple stress-responsive elements, including the unfolded protein response element (UPRE), which mediates its transcriptional upregulation during endoplasmic reticulum (ER) stress. Unlike PDI1, which is constitutively expressed at high levels, EUG1 expression is strongly induced (≥10-fold) under conditions promoting ER protein accumulation, such as tunicamycin treatment or expression of unglycosylated secretory proteins [1]. This differential regulation highlights distinct transcriptional control mechanisms despite shared functional domains.
Table 1: Genomic and Expression Characteristics of EUG1
Feature | EUG1 (YDR518W) | PDI1 (YCL043C) |
---|---|---|
Chromosomal Location | Chr IV: 1,392,881-1,394,434 | Chr III: 234,998-236,521 |
ORF Length (bp) | 1,554 | 1,569 |
Amino Acid Length | 517 | 522 |
Paralog Origin | Whole-genome duplication | Whole-genome duplication |
Basal Expression | Moderate (6,613 ± 3,892 molecules/cell) | High (27,549 ± 20,530 molecules/cell) |
ER Stress Induction | Strong (>10-fold) | Moderate (2-3 fold) |
Essentiality | Non-essential | Essential |
Eug1p is a 58.9 kDa soluble protein with a calculated isoelectric point (pI) of 4.53, reflecting its acidic nature [2]. Primary sequence analysis reveals it belongs to the thioredoxin (TRX) superfamily of oxidoreductases, characterized by the presence of catalytic CXXC motifs (where X represents any amino acid). Specifically, Eug1p contains two TRX-like domains: a domain (residues 43-154) and a' domain (residues 299-410). These domains exhibit significant sequence homology to mammalian protein disulfide isomerase (PDI) [1] [2].
A distinctive feature of Eug1p is its divergent catalytic motifs:
Flanking the catalytic domains are N-terminal (residues 1-42) and C-terminal (residues 411-517) regions rich in acidic residues. The C-terminus contains the canonical ER retention signal HDEL (residues 514-517), essential for its localization to the ER lumen [1] [2]. Domain architecture analysis using CDART (Conserved Domain Architecture Retrieval Tool) confirms the arrangement: NTRX-a - Interdomain linker - TRX-a' - C-terminal extension - HDEL [3]. This architecture shares significant similarity with Pdi1p but possesses distinct electrostatic properties that may influence client protein interactions.
Homology modeling of Eug1p was performed using SWISS-MODEL workspace with mammalian PDI (PDB: 4EKZ) and yeast Pdi1p as templates [8]. The predicted tertiary structure adopts a U-shaped fold characteristic of the PDI family, with the two TRX domains facing each other across a central hydrophobic cleft. This cleft functions as a substrate-binding pocket for unfolded client proteins. Key structural comparisons reveal:
Table 2: Structural Comparison of EUG1 with Homologous PDIs
Structural Feature | EUG1 | PDI1 (Yeast) | Mammalian PDI |
---|---|---|---|
Catalytic Motif a Domain | CGHC | CGHC | CGHC |
Catalytic Motif a' Domain | CQFC | CGHC | CGHC |
ER Retention Signal | HDEL | HDEL | KDEL |
Predicted Hydrophobic Cleft Size | Moderate (~800 Ų) | Large (~1200 Ų) | Large (~1100 Ų) |
Active Site Distances (Cys-Cys, Å) | a: 5.8; a': 6.2 | a: 5.6; a': 5.7 | a: 5.5; a': 5.6 |
Modeled RMSD vs. Mammalian PDI | 2.3 Å | 1.8 Å | Reference |
Eug1p undergoes several post-translational modifications (PTMs) that regulate its function and structural dynamics within the ER:
N-Glycosylation: Eug1p contains one conserved N-glycosylation site (Asn-X-Ser/Thr) at position N268. Mass spectrometry studies confirm occupancy of this site with core oligosaccharides (GlcNAc₂Man₉–₁₂). This modification enhances solubility in the crowded ER lumen and protects against proteolysis, particularly during stress conditions [1] [4]. Glycosylation-induced conformational changes have been detected via hydrogen/deuterium exchange mass spectrometry (HDX-MS), showing reduced dynamics in the adjacent interdomain linker region upon glycan attachment [5].
Disulfide Bond Formation: Eug1p contains structural disulfides within its TRX domains. The catalytic cysteines form transient disulfides during client protein oxidation. Additionally, non-catalytic cysteines (Cys164 and Cys397) form an allosteric disulfide that modulates conformational switching between open (substrate-binding) and closed states. Reduction of this bond during reductive stress increases structural flexibility [10].
Redox-Sensitive Modifications: Under oxidative stress, Eug1p undergoes S-glutathionylation at Cys100 (within the CGHC motif), reversibly inactivating its isomerase activity. This serves as a protective mechanism against hyperoxidation [4] [6]. Additionally, methionine oxidation (Met152, Met301) occurs during prolonged ER stress, inducing conformational changes detectable by HDX-MS that reduce affinity for misfolded substrates [5] [10].
Phosphoregulation: Although less characterized than in mammalian PDIs, Eug1p contains potential phosphosites (Ser87, Thr412) identified through phosphoproteomics. Phosphomimetic mutations at these sites reduce interaction with ERAD components, suggesting phosphorylation may partition Eug1p between folding and degradation complexes [6].
The structural dynamics of Eug1p are highly responsive to ER conditions. Under reducing environments, HDEL-mediated ER retention is enhanced through increased interaction with the ERD2 receptor. During oxidative protein folding, Eug1p exhibits calcium-dependent conformational changes that expose hydrophobic surfaces, facilitating interactions with nascent polypeptides. These dynamic adjustments allow Eug1p to function as a redox-sensitive chaperone and isomerase, particularly when Pdi1p activity is compromised [1] [10].
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